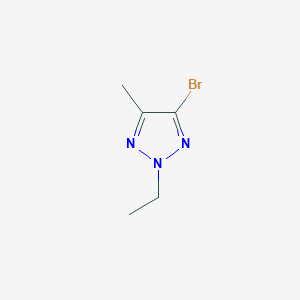

![molecular formula C23H29ClN2O5S B2498629 3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide CAS No. 921916-81-6](/img/structure/B2498629.png)

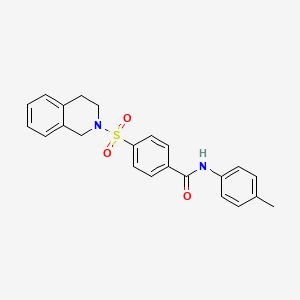

3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related tetrahydrobenzo[b][1,4]oxazepine derivatives involves novel one-pot multicomponent reactions, highlighting the efficiency and versatility of these methods. For example, a study by Shaabani et al. (2010) outlines a novel approach for the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives via a one-pot multicomponent reaction, demonstrating the compound's complex synthesis process and the innovative methods used to create such molecules (Shaabani et al., 2010).

Molecular Structure Analysis

The detailed molecular structure of compounds closely related to the one often involves sophisticated arrangements and bonding patterns, indicative of their potential for diverse chemical reactivity and applications. Studies on the crystal structure and molecular docking, such as those by Al-Hourani et al. (2015), provide insights into the spatial arrangement and potential intermolecular interactions, which are crucial for understanding the compound's chemical behavior and applications (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Research on related sulfonamide compounds, as conducted by Sapegin et al. (2018), reveals the diverse chemical reactivity and the potential for creating novel classes of compounds. These studies show the compounds' capabilities to engage in various chemical reactions, leading to the formation of complex molecules with unique properties and potential applications (Sapegin et al., 2018).

科学的研究の応用

Carbonic Anhydrase Inhibitors

The research on [1,4]oxazepine-based sulfonamides revealed their strong inhibition of therapeutically relevant human carbonic anhydrases. The study highlighted the dual role of the primary sulfonamide functionality, enabling the [1,4]oxazepine ring construction and acting as an enzyme prosthetic zinc-binding group, which is crucial for the inhibition of carbonic anhydrase enzymes (Sapegin et al., 2018).

Photodynamic Therapy Applications

Another study focused on a novel zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, demonstrating remarkable potential for Type II photosensitizers in the treatment of cancer through photodynamic therapy. The compounds showed high singlet oxygen quantum yield, important for effective Type II mechanisms in cancer treatment (Pişkin et al., 2020).

Synthesis and Chemical Properties

Research into the synthesis and properties of dibenzo[b,f]pyrazolo[1,5-d][1,4]oxazepines demonstrated the construction of a rare heterocyclic system, indicating the versatility of [1,4]oxazepine derivatives in synthesizing complex molecular architectures for potential applications in drug development and material science (Sapegin et al., 2012).

Novel Fused Oxazapolycyclic Skeletons

The creation of novel fused oxazapolycyclic skeletons with strong blue emission properties suggests applications in the development of new optical materials and fluorescent markers. This work exemplifies the potential of [1,4]oxazepine derivatives in contributing to the advancement of photophysical studies and the design of optical materials (Petrovskii et al., 2017).

Multicomponent Syntheses

A novel one-pot multicomponent reaction was developed for synthesizing tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives, showcasing the chemical versatility and efficiency of generating complex molecules from simple precursors, which is crucial for pharmaceutical research and development (Shaabani et al., 2010).

特性

IUPAC Name |

3-chloro-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN2O5S/c1-15(2)10-11-26-19-12-16(6-8-21(19)31-14-23(3,4)22(26)27)25-32(28,29)17-7-9-20(30-5)18(24)13-17/h6-9,12-13,15,25H,10-11,14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCOMXSBCTWLAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

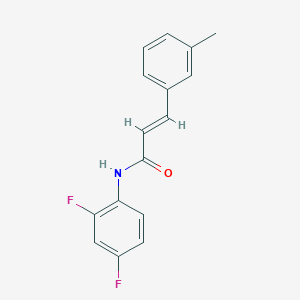

![2-{3-[(ethylsulfonyl)amino]phenoxy}-N-isopropylnicotinamide](/img/structure/B2498548.png)

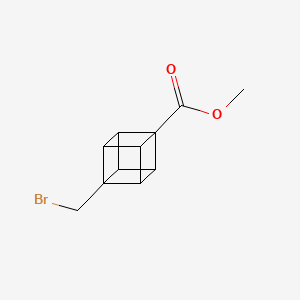

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2498549.png)

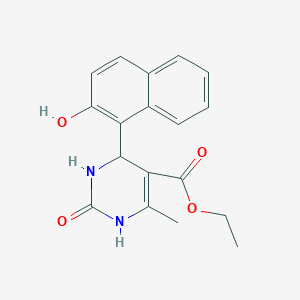

![3-(2-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2498552.png)

![3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-quinazoline-2,4-dione](/img/structure/B2498553.png)

![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498555.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2498557.png)

![1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone](/img/structure/B2498559.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methylpropanamide](/img/structure/B2498561.png)